molecular formula C10H16O B13296310 1-Ethynyl-2,4,4-trimethylcyclopentan-1-ol CAS No. 88959-14-2

1-Ethynyl-2,4,4-trimethylcyclopentan-1-ol

Cat. No.: B13296310
CAS No.: 88959-14-2
M. Wt: 152.23 g/mol
InChI Key: NSGSLWQQVHJVJA-UHFFFAOYSA-N
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Description

1-Ethynyl-2,4,4-trimethylcyclopentan-1-ol is a chemical compound with the molecular formula C₁₀H₁₆O. It is characterized by the presence of an ethynyl group attached to a cyclopentane ring, which is further substituted with three methyl groups and a hydroxyl group.

Preparation Methods

The synthesis of 1-Ethynyl-2,4,4-trimethylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of a cyclopentane derivative with an ethynylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ethynyl group. Industrial production methods may involve the use of catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

1-Ethynyl-2,4,4-trimethylcyclopentan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethynyl-2,4,4-trimethylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a precursor to active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2,4,4-trimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression .

Comparison with Similar Compounds

1-Ethynyl-2,4,4-trimethylcyclopentan-1-ol can be compared with other similar compounds, such as:

    1-Ethynyl-2,2,4-trimethylcyclopentan-1-ol: This compound has a similar structure but differs in the position of the methyl groups.

    2-Ethynyl-2,4,4-trimethylcyclopentan-1-ol:

Properties

CAS No.

88959-14-2

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-ethynyl-2,4,4-trimethylcyclopentan-1-ol

InChI

InChI=1S/C10H16O/c1-5-10(11)7-9(3,4)6-8(10)2/h1,8,11H,6-7H2,2-4H3

InChI Key

NSGSLWQQVHJVJA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC1(C#C)O)(C)C

Origin of Product

United States

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